3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Beschreibung

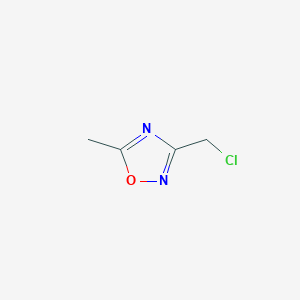

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYVXZGJPJTIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306989 | |

| Record name | 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-80-9 | |

| Record name | 1192-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

CAS Number: 1192-80-9

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, reactivity, and potential biological applications.

Chemical and Physical Properties

This compound is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. The presence of a reactive chloromethyl group makes it a valuable intermediate for the synthesis of a wide range of derivatives.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂O | PubChem[2] |

| Molecular Weight | 132.55 g/mol | PubChem[2] |

| CAS Number | 1192-80-9 | Chemical-Suppliers[3] |

| Appearance | Colorless to yellow liquid | MySkinRecipes[4] |

| Boiling Point (Predicted) | 211.67 °C at 760 mmHg | Chemical-Suppliers[3] |

| Density (Predicted) | 1.29 g/cm³ | Chemical-Suppliers[3] |

| SMILES | CC1=NC(=NO1)CCl | PubChem[2] |

| InChI | InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 | PubChem[2] |

Synthesis

Experimental Protocol: General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles

This protocol outlines a common two-step process for the synthesis of 1,2,4-oxadiazoles, which can be adapted for the synthesis of this compound. The key starting materials would be acetamidoxime and chloroacetyl chloride.

Step 1: O-Acylation of Acetamidoxime

-

Dissolve acetamidoxime (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.0-1.2 equivalents) in the same solvent to the cooled amidoxime solution.

-

A base (e.g., pyridine, triethylamine; 1.0-1.2 equivalents) is typically added to scavenge the HCl byproduct.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude O-acyl amidoxime intermediate.

Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring

-

The crude O-acyl amidoxime can be purified by chromatography or used directly in the next step.

-

Dissolve the O-acyl amidoxime in a high-boiling point solvent such as toluene, xylene, or dimethylformamide (DMF).

-

Heat the solution to reflux (typically 100-150 °C) to induce cyclodehydration. The reaction can also be facilitated by the addition of a dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) or a base (e.g., sodium hydroxide in DMSO).[5][7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is worked up by washing with water and extracting the product with an organic solvent.

-

The organic layer is dried, and the solvent is evaporated.

-

The final product, this compound, is then purified by column chromatography or distillation.

Spectroscopic Data

While a complete set of experimentally-derived spectra for this compound is not publicly available, data for closely related analogs can provide expected spectral features. For instance, the mass spectrum of 5-Chloromethyl-3-methyl-1,2,4-oxadiazole is available and can offer insights into the fragmentation patterns.[8]

Expected Spectroscopic Characteristics:

-

¹H NMR: A singlet for the methyl protons (CH₃) and a singlet for the chloromethyl protons (CH₂Cl). The chemical shifts would be influenced by the heterocyclic ring.

-

¹³C NMR: Resonances for the methyl carbon, the chloromethyl carbon, and the two distinct carbons of the oxadiazole ring.

-

IR Spectroscopy: Characteristic peaks for C-H, C=N, and C-O stretching vibrations within the molecule.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, such as the loss of a chlorine atom or the chloromethyl group.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. This group is susceptible to nucleophilic substitution reactions, making the compound a versatile starting material for the synthesis of a diverse library of derivatives.[1]

The 1,2,4-oxadiazole ring itself is generally stable but can undergo rearrangements under certain conditions, such as photochemical reactions.

Biological Activity and Applications

The 1,2,4-oxadiazole moiety is recognized as a privileged scaffold in medicinal chemistry, often serving as a bioisostere for amide or ester groups, which can improve metabolic stability and pharmacokinetic properties.[3] Derivatives of 1,2,4-oxadiazoles have demonstrated a wide range of biological activities, including:

-

Antimicrobial and Antifungal: The oxadiazole scaffold is present in compounds with significant activity against various bacterial and fungal strains.[4]

-

Anticancer: Numerous 1,2,4-oxadiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[7]

-

Anti-inflammatory: This class of compounds has shown potential as anti-inflammatory agents.[7]

-

Nematicidal: Certain 1,2,4-oxadiazole derivatives have exhibited potent activity against nematodes, with some affecting the acetylcholine receptor.[9]

-

Anti-Alzheimer's Agents: Derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease.[3]

The reactive chloromethyl group of this compound allows for its use as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.[4] For example, it can be used to introduce the 5-methyl-1,2,4-oxadiazol-3-yl)methyl moiety into larger molecules to explore structure-activity relationships.

Safety Information

Based on available data, this compound is considered a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of potentially bioactive molecules. Its utility stems from the stable 1,2,4-oxadiazole core, which can act as a bioisosteric replacement for metabolically labile groups, and the reactive chloromethyl handle that allows for straightforward derivatization. Further research into the specific biological targets and mechanisms of action of its derivatives will continue to be an active area of investigation in the field of drug discovery.

References

- 1. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]

- 2. This compound | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. mdpi.com [mdpi.com]

physical and chemical properties of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, tailored for researchers, scientists, and professionals in drug development. This document collates available data, outlines potential experimental protocols, and visualizes key chemical logic.

Core Compound Identification

Chemical Name: this compound

| Identifier | Value |

| CAS Number | 1192-80-9 |

| Molecular Formula | C₄H₅ClN₂O |

| Molecular Weight | 132.55 g/mol [1] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | CC1=NC(=NO1)CCl[1] |

| InChI Key | ZFYVXZGJPJTIPQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Predicted Value | Source |

| Melting Point | 22.95 °C | |

| Boiling Point | 211.67 °C at 760 mmHg | |

| Density | 1.29 g/cm³ | |

| pKa | -3.23±0.44 | [2] |

Synthesis and Reactivity

Proposed Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on general methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. The most common method involves the cyclization of an O-acyl amidoxime intermediate.

Proposed Reaction Scheme:

Acetamidoxime reacts with chloroacetyl chloride to form an O-acyl acetamidoxime intermediate, which then undergoes cyclodehydration to yield this compound.

Detailed Experimental Steps (Proposed):

-

Preparation of the O-acyl amidoxime:

-

Dissolve acetamidoxime (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

-

Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be filtered to remove the hydrochloride salt of the base, and the solvent evaporated under reduced pressure to yield the crude O-acyl amidoxime.

-

-

Cyclodehydration to form the 1,2,4-oxadiazole ring:

-

The crude O-acyl amidoxime can be dissolved in a high-boiling point solvent like toluene or xylene.

-

Heat the solution to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Alternatively, cyclization can be achieved at room temperature using a dehydrating agent such as phosphorus oxychloride (POCl₃) or by using a base like potassium carbonate in a suitable solvent.

-

After completion of the reaction, the mixture is cooled, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Below is a conceptual workflow for the proposed synthesis.

References

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole structure and nomenclature

An In-depth Technical Guide to 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Structure and Nomenclature

This compound is a heterocyclic compound belonging to the oxadiazole family. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This particular derivative is substituted at the 3-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a methyl group (-CH₃).

dot

Caption: Structure of this compound.

The nomenclature and key identifiers for this compound are summarized in the table below.

| Identifier | Value | Citation |

| IUPAC Name | This compound | [2] |

| CAS Number | 1192-80-9 | [2] |

| Molecular Formula | C₄H₅ClN₂O | [2] |

| Synonyms | 1,2,4-oxadiazole, 3-(chloromethyl)-5-methyl- | |

| InChI | InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 | [2] |

| InChIKey | ZFYVXZGJPJTIPQ-UHFFFAOYSA-N | [2] |

| SMILES | CC1=NC(=NO1)CCl | [2] |

Physicochemical Properties

The computed and predicted physical and chemical properties of this compound are listed below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Citation |

| Molecular Weight | 132.55 g/mol | [2] |

| Monoisotopic Mass | 132.0090405 Da | [2] |

| Density (Predicted) | 1.29 g/cm³ | |

| Boiling Point (Predicted) | 211.67 °C at 760 mmHg | |

| Melting Point (Predicted) | 22.95 °C | |

| XLogP (Predicted) | 1.0 | [3] |

Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involves the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[4] For this compound, a common pathway is the reaction between acetamidoxime and a chloroacetic acid derivative, such as chloroacetyl chloride, followed by dehydrative cyclization.

dot

Caption: General synthesis workflow for 1,2,4-oxadiazoles.

General Experimental Protocol

While a specific protocol for this exact molecule is not detailed in the provided results, a general procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from an amidoxime and an acyl chloride can be described as follows.

Materials:

-

Acetamidoxime

-

Chloroacetyl chloride

-

Anhydrous pyridine or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Dehydrating agent or conditions for thermal cyclization

Procedure:

-

Acylation: Acetamidoxime is dissolved in an anhydrous solvent and cooled in an ice bath. A suitable base, such as pyridine, is added. Chloroacetyl chloride, dissolved in the same anhydrous solvent, is then added dropwise to the cooled solution while stirring. The reaction is typically allowed to proceed for several hours, gradually warming to room temperature, to form the O-acyl amidoxime intermediate.

-

Cyclization: The intermediate is isolated, and cyclization is induced. This is often achieved by heating the intermediate in a high-boiling point solvent (e.g., xylene or toluene) to facilitate dehydration and ring closure. The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, commonly through column chromatography or recrystallization, to yield the pure this compound.

Biological Activity and Applications

The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry, known as a bioisostere for amides and esters, which can improve metabolic stability.[5] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including:

While specific bioactivity data for this compound is limited in the search results, its structural features make it a valuable intermediate in the synthesis of more complex molecules for drug discovery.[7] The chloromethyl group is a reactive handle that allows for further chemical modification, enabling the creation of libraries of compounds for screening against various therapeutic targets.[5] For instance, similar chloromethyl-oxadiazole structures are used to synthesize thioether derivatives, which have shown potential as enzyme inhibitors.[5]

References

- 1. soc.chim.it [soc.chim.it]

- 2. This compound | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C4H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | 1192-81-0 [smolecule.com]

- 7. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole [myskinrecipes.com]

A Technical Guide to 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This document provides a comprehensive technical overview of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. It details the compound's physicochemical properties, provides a representative synthetic protocol, and explores its utility as a versatile building block for creating diverse molecular libraries. The 1,2,4-oxadiazole core is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] This guide is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Compound Identification and Physicochemical Properties

This compound is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The presence of a reactive chloromethyl group at the 3-position makes it a valuable intermediate for further chemical modification.

Chemical Identifiers

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1192-80-9 | |

| Molecular Formula | C₄H₅ClN₂O | [2] |

| Molecular Weight | 132.55 g/mol | [2] |

| Canonical SMILES | CC1=NC(=NO1)CCl | [2] |

| InChI Key | ZFYVXZGJPJTIPQ-UHFFFAOYSA-N | [2] |

| InChI String | InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 | [2] |

| Synonyms | 1,2,4-Oxadiazole, 3-(chloromethyl)-5-methyl- |

Predicted Physicochemical Data

Quantitative physical and chemical properties are crucial for planning experimental work. The following data, largely derived from computational predictions, provide key insights into the compound's behavior.

| Property | Predicted Value | Unit |

| Density | 1.29 | g/cm³ |

| Boiling Point | 211.67 (at 760 mmHg) | °C |

| Melting Point | 22.95 | °C |

| Topological Polar Surface Area | 38.9 | Ų |

Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through the cyclization of an O-acylated amidoxime intermediate. This can be accomplished in a one-pot reaction or a stepwise process. A common method involves the reaction of an amidoxime with an acylating agent, such as an acid chloride, followed by thermal or acid-catalyzed dehydration to form the oxadiazole ring.[3]

Representative Synthetic Protocol

This protocol describes a plausible method for the synthesis of this compound from acetamidoxime and chloroacetyl chloride.

Reagents and Materials:

-

Acetamidoxime

-

Chloroacetyl chloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve acetamidoxime (1.0 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Add pyridine (1.1 eq) to the solution. Then, add chloroacetyl chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization/Dehydration: Upon completion of the acylation step, the reaction mixture is heated to reflux (approx. 40 °C for DCM) for 8-12 hours. This step facilitates the cyclodehydration to form the 1,2,4-oxadiazole ring.

-

Work-up: After cooling to room temperature, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Applications in Drug Development

While specific biological activity data for this compound is not extensively documented in public literature, its structural features make it a highly valuable precursor in medicinal chemistry. The 1,2,4-oxadiazole ring serves as a stable bioisostere for esters and amides, enhancing drug-like properties.[1] The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the straightforward introduction of various functional groups and the construction of compound libraries.

Derivatives of the closely related isomer, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, and other substituted oxadiazoles have been investigated for a range of biological activities, including:

-

Antimicrobial Activity: Some oxadiazole derivatives have shown efficacy against various bacterial and fungal strains.[4]

-

Anticancer Properties: Certain compounds containing the oxadiazole scaffold have been studied for their ability to inhibit the growth of cancer cell lines.[4]

-

Enzyme Inhibition: The scaffold is present in molecules designed as inhibitors for targets such as acetylcholinesterase (AChE), relevant to Alzheimer's disease research.[1]

Drug Discovery Workflow

The primary application of this compound is as a building block for generating novel chemical entities for drug screening. The workflow below illustrates this process.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Causes skin irritation and serious eye irritation.[2]

-

May cause severe skin burns and eye damage in higher concentrations.[2]

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

SMILES notation for 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

An In-depth Technical Guide to 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

SMILES Notation: CC1=NC(=NO1)CCl[1]

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, synthetic methodologies, potential applications, and safety information, tailored for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a small molecule featuring a 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2][3] This scaffold is a key bioisostere for ester and amide functionalities, making it a valuable component in the design of pharmacologically active molecules.[3] The presence of a reactive chloromethyl group at the 3-position makes it a versatile building block for creating diverse chemical libraries.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂O | [1][2] |

| Molecular Weight | 132.55 g/mol | [1][2] |

| Canonical SMILES | CC1=NC(=NO1)CCl | [1] |

| InChI Key | ZFYVXZGJPJTIPQ-UHFFFAOYSA-N | [1] |

| CAS Number | 1192-80-9 | [1] |

| Predicted Density | 1.29 g/cm³ | |

| Predicted Melting Point | 22.95 °C | |

| Predicted Boiling Point | 211.67 °C at 760 mmHg | |

| Topological Polar Surface Area | 38.9 Ų | [1] |

Synthesis Methodologies

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in organic chemistry. The most common approaches involve the cyclization of an O-acylated amidoxime intermediate.[5][6] This can be achieved through a one-pot reaction or a two-step process.

A general workflow for the synthesis of 1,2,4-oxadiazoles is depicted below. This typically involves the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester) to form the O-acylamidoxime, which then undergoes cyclodehydration to yield the final 1,2,4-oxadiazole ring.[5][6]

Caption: General synthetic workflow for 1,2,4-oxadiazoles.

Experimental Protocols

General Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles:

This protocol is a generalized procedure based on common synthetic routes for 1,2,4-oxadiazoles and may require optimization for the specific synthesis of this compound.

-

O-Acylation of Amidoxime:

-

To a solution of the starting amidoxime in a suitable aprotic solvent (e.g., THF, DCM), an equimolar amount of an acyl chloride is added dropwise at room temperature.[5]

-

A base, such as pyridine or triethylamine, is often added to scavenge the HCl byproduct.[2]

-

The reaction mixture is stirred at room temperature for a period ranging from 1 to 72 hours, depending on the specific reactants.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure to yield the crude O-acylamidoxime intermediate.

-

-

Cyclodehydration to form the 1,2,4-Oxadiazole Ring:

-

The crude O-acylamidoxime is dissolved in a suitable solvent.

-

A dehydrating agent or a catalyst is added. Common methods include heating or using reagents like tetrabutylammonium fluoride (TBAF) in THF at room temperature.[5][6]

-

The reaction is stirred until completion, as monitored by TLC.

-

The final product is isolated and purified using standard techniques such as column chromatography or recrystallization.

-

Applications in Drug Development and Research

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[3][5] Derivatives of 1,2,4-oxadiazoles have been reported to exhibit anticancer, anti-inflammatory, antibacterial, antifungal, and nematicidal properties.[2][3][7]

This compound, with its reactive chloromethyl group, serves as a key intermediate for the synthesis of a wide array of derivatives.[4] The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups, enabling the generation of compound libraries for high-throughput screening.

Caption: Role as a scaffold for generating bioactive compounds.

For instance, studies on related 5-(chloromethyl)-1,2,4-oxadiazole derivatives have shown excellent nematicidal activity against B. xylophilus, superior to some commercial nematicides.[7] The introduction of a chloromethyl group was found to enhance this activity.[7] Furthermore, various 1,2,4-oxadiazole derivatives have been investigated as potent activators of caspase-3, an enzyme crucial for inducing apoptosis in cancer cells.[8]

Safety and Hazard Information

Based on available data, this compound is associated with the following hazard statements:

Table 2: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed[1] |

| H312 | Harmful in contact with skin[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H332 | Harmful if inhaled[1] |

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutic agents and other functional materials. Its straightforward synthesis and the reactivity of its chloromethyl group provide a robust platform for creating diverse libraries of 1,2,4-oxadiazole derivatives. The established broad-spectrum biological activity of this class of compounds underscores the potential of this compound as a key intermediate in drug discovery and development programs. Further research into its applications is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | 1192-81-0 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic and Synthetic Profile of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery.[1] Its key properties, as available from public databases, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂O | PubChem[1] |

| Molecular Weight | 132.55 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1192-80-9 | PubChem[1] |

| SMILES | CC1=NC(=NO1)CCl | PubChem[1] |

| InChI | InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 | PubChem[1] |

Predicted Spectroscopic Data

The following tables present predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 | Singlet | 2H | -CH₂Cl |

| ~2.6 | Singlet | 3H | -CH₃ |

Table 2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C5 (C-CH₃) |

| ~165 | C3 (C-CH₂Cl) |

| ~35 | -CH₂Cl |

| ~12 | -CH₃ |

Table 2.3: Predicted Key IR Absorption Bands (Sample Preparation: KBr pellet or thin film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2900 | Medium | C-H stretching (methyl and methylene) |

| ~1620-1580 | Medium-Strong | C=N stretching (oxadiazole ring) |

| ~1450-1350 | Medium | C-H bending |

| ~1250-1020 | Strong | C-O-C stretching (oxadiazole ring) |

| ~800-600 | Strong | C-Cl stretching |

Table 2.4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 132/134 | High | [M]⁺˙ (Molecular ion peak with isotopic pattern for Cl) |

| 97 | Medium | [M - Cl]⁺ |

| 83 | Medium | [M - CH₂Cl]⁺ |

| 42 | High | [CH₃CN]⁺˙ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 3,5-disubstituted-1,2,4-oxadiazoles. These can be adapted for the synthesis of this compound.

3.1. General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through the cyclization of an O-acyl-amidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with an acylating agent.

3.1.1. Synthesis of Acetamidoxime

-

To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), add an equivalent amount of a base (e.g., sodium hydroxide or potassium carbonate) at room temperature.

-

Add acetonitrile to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude acetamidoxime, which can be purified by recrystallization.

3.1.2. Synthesis of this compound

-

Dissolve acetamidoxime in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add an equivalent of a base (e.g., pyridine or triethylamine) to the solution.

-

Slowly add chloroacetyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Heat the reaction mixture to reflux for a few hours to facilitate the cyclization to the oxadiazole.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

3.2. Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

3.2.2. Infrared (IR) Spectroscopy

-

Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Place the sample in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution if using a GC-MS or LC-MS system.

-

Ionize the sample using a suitable ionization technique (e.g., Electron Ionization - EI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic workflow and logical relationships in the characterization of this compound.

Caption: General workflow for the synthesis and characterization.

Caption: Relationship between structure and spectroscopic data.

References

Spectroscopic and Spectrometric Characterization of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections present its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its characterization, and visual representations of analytical workflows and fragmentation pathways. The quantitative data presented herein is based on spectral information available in chemical databases and analysis of closely related structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide characteristic signals corresponding to the protons and carbons in its distinct chemical environments.

¹H NMR Data

The proton NMR spectrum of this compound is expected to show two distinct singlets, corresponding to the methyl and chloromethyl protons.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~4.85 | Singlet | 2H | -CH₂Cl |

| ~2.65 | Singlet | 3H | -CH₃ |

Table 1: Predicted ¹H NMR spectral data for this compound.

¹³C NMR Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule, including the two carbons of the oxadiazole ring and the carbons of the methyl and chloromethyl substituents.

| Chemical Shift (δ) [ppm] | Assignment |

| ~175.5 | C5 (Oxadiazole ring) |

| ~167.0 | C3 (Oxadiazole ring) |

| ~35.0 | -CH₂Cl |

| ~11.5 | -CH₃ |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 132/134 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 97 | High | [M - Cl]⁺ |

| 83 | Moderate | [M - CH₂Cl]⁺ |

| 42 | High | [CH₃CN]⁺ or [C₂H₂O]⁺ |

Table 3: Predicted major fragments in the mass spectrum of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic/spectrometric analysis of this compound, based on established methods for similar compounds.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, a common route being the cyclization of an O-acyl amidoxime.

Commercial Suppliers and Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: A Technical Guide

For researchers, scientists, and drug development professionals engaged in work involving 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS No. 1192-80-9), this technical guide provides an overview of commercial suppliers and insights into its synthesis. This compound, with the molecular formula C₄H₅ClN₂O and a molecular weight of 132.55 g/mol , is a valuable building block in medicinal chemistry.[1][2][3]

Commercial Availability

A number of chemical suppliers list this compound in their catalogs. The availability, purity, and offered quantities can vary. Below is a summary of publicly available information from several suppliers. Researchers are advised to visit the suppliers' websites for the most current data and to request quotations.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Santa Cruz Biotechnology, Inc. | 1192-80-9 | C₄H₅ClN₂O | 132.55 | Product for proteomics research.[1] |

| Dayang Chem (Hangzhou) Co.,Ltd. | 1192-80-9 | C₄H₅ClN₂O | 132.55 | - |

| Capot Chemical Co., Ltd. | 1192-80-9 | C₄H₅ClN₂O | 132.55 | - |

| Sigma-Aldrich | 1192-80-9 | C₄H₅ClN₂O | 132.55 | Listed as 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. |

Synthesis Protocols

One common and efficient method involves the cyclocondensation of amidoxime precursors.[3] A plausible synthetic route for this compound would start from acetamidoxime and involve its reaction with a chloroacetylating agent, followed by cyclization.

A general two-step process can be described as:

-

O-Acylation of Amidoxime: An amidoxime is reacted with an acylating agent (such as an acid chloride or anhydride) in the presence of a base to form an O-acylated intermediate.

-

Cyclization: The intermediate is then heated to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.

Modern protocols often utilize one-pot procedures and may employ microwave irradiation to accelerate the reaction.[5][6] For instance, the reaction of nitriles with hydroxylamine and Meldrum's acid under microwave irradiation and solvent-free conditions has been reported for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[4]

The following diagram illustrates a generalized workflow for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | 1192-81-0 [smolecule.com]

- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS No. 1192-80-9), a heterocyclic building block with applications in medicinal chemistry and agrochemical research.[1] The reactive chloromethyl group makes this compound a versatile synthon but also necessitates stringent handling protocols to mitigate potential hazards.[1] This document outlines the known hazards, exposure controls, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided below. These properties are essential for understanding its behavior and for making informed decisions regarding storage and handling.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂O | [2] |

| Molecular Weight | 132.55 g/mol | [2][3] |

| CAS Number | 1192-80-9 | [2] |

| Appearance | Solid (form not specified) | |

| Boiling Point | 211.67 °C at 760 mmHg (Predicted) | |

| Melting Point | 22.95 °C (Predicted) | |

| Density | 1.29 g/cm³ (Predicted) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity upon ingestion, dermal contact, or inhalation, and its potential to cause skin and eye irritation or severe damage.[2] The GHS classification data from PubChem indicates a range of potential hazards depending on the data source.[2]

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Note: The table reflects a composite of classifications available. For instance, some notifications classify the substance as causing severe skin burns (Category 1B), while others classify it as a skin irritant (Category 2).[2] A similar variance is seen for eye damage.[2] The isomer, 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole, is also classified as harmful if swallowed, a skin irritant, causing serious eye damage, and potentially causing respiratory irritation.[4][5]

Hazard Pictograms and Signal Word

Depending on the specific classification, the following pictograms may apply:

-

GHS05 (Corrosion): For substances causing severe skin burns and eye damage.

-

GHS07 (Exclamation Mark): For substances that are harmful, cause skin/eye irritation, or may cause respiratory irritation.

The signal word can be Danger or Warning .[2][4]

Experimental and Handling Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, established safe handling procedures for chloromethyl-substituted oxadiazoles and other hazardous chemicals should be strictly followed.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Hand Protection: Wear protective gloves. The specific glove material should be selected based on resistance to this chemical and breakthrough time.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[6] If there is a risk of splashing, a face shield is recommended.[6]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[6] Ensure that skin is not exposed.

-

Respiratory Protection: If working in a poorly ventilated area or if dusts/vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.[7]

Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain chemical integrity.

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8]

-

Avoid all personal contact, including inhalation of dust or vapors.[6]

-

Do not eat, drink, or smoke in the laboratory area.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep containers securely sealed when not in use.[6]

-

Avoid formation of dust.[8]

-

-

Storage:

Accidental Release Measures

In the event of a spill, immediate and appropriate action is required.

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the spill from spreading. For solid spills, use dry clean-up procedures and avoid generating dust.[6]

-

Absorb: Use an inert absorbent material for liquid spills.

-

Collect: Place spilled material into a suitable, labeled container for waste disposal.[6]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident according to institutional protocols.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][8]

-

Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water.[8] Seek medical attention if irritation occurs or persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting.[8] Rinse mouth with water.[4][8] Never give anything by mouth to an unconscious person.[8] Call a doctor or poison control center immediately.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] For large fires, water spray or fog may be used.[6]

-

Specific Hazards: Heating may cause containers to rupture violently.[6] Combustion may produce corrosive fumes and toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Visualized Workflows and Hazard Management

The following diagrams illustrate the recommended workflow for handling this compound and a general process for hazard assessment and mitigation.

Caption: A workflow for the safe handling of hazardous chemicals.

References

- 1. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]

- 2. This compound | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | 1192-81-0 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. merckmillipore.com [merckmillipore.com]

The Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, contribute to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] This technical guide provides an in-depth overview of the significant biological activities of 1,2,4-oxadiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support further research and drug development efforts.

Anticancer Activity

1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[4][5][6] The mechanism of action for many of these compounds involves the inhibition of critical cellular targets such as enzymes and signaling proteins involved in cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-oxadiazole-sulfonamide derivative 3 | HCT-116 (Colon) | 6.0 ± 3 | [4] |

| 1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidine 5 | MCF-7 (Breast), A-549 (Lung), Colo-205 (Colon), A2780 (Ovarian) | Not specified, but noted as most active | [4] |

| 1,2,4-oxadiazole-fused-imidazothiadiazole 13a-b | A375 (Melanoma), MCF-7 (Breast), ACHN (Renal) | 0.11–1.47 | [2] |

| 1,2,4-oxadiazoles linked with benzimidazole 14a-d | MCF-7 (Breast), A549 (Lung), A375 (Melanoma) | 0.12–2.78 | [2] |

| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivative 18b | MCF-7, A549, MDA MB-231 | Sub-micromolar | [2] |

| 1,2,4-oxadiazole linked imidazopyrazine 16a | MCF-7, A-549, A-375 | 0.68, 1.56, 0.79 | [7] |

| 1,2,4-oxadiazole linked imidazopyrazine 16b | MCF-7, A-549, A-375 | 0.22, 1.09, 1.18 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-oxadiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[8]

-

Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to dissolve the formazan crystals.[1][9]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[8]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity

Several 1,2,4-oxadiazole derivatives have been reported to possess potent anti-inflammatory properties.[10] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[10]

Quantitative Data for Anti-inflammatory Activity

| Compound/Derivative | Assay | Inhibition/Effect | Reference |

| Compound 17 | LPS-induced NO release in RAW264.7 cells | Highest activity among 29 compounds | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of novel compounds.[11][12]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling).[13] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[14]

Procedure:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test 1,2,4-oxadiazole derivatives are administered to the animals (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[12]

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.[11][12]

-

Paw Volume Measurement: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[12]

-

Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group.

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway plays a central role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15][16] Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins.[17] This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[15]

Inhibition of the NF-κB signaling pathway.

Antimicrobial and Antifungal Activity

1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[8][18]

Quantitative Data for Antimicrobial and Antifungal Activity

| Compound/Derivative | Organism | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| Compound 3a | Mycobacterium tuberculosis H37Rv (wild-type) | 0.5 | - | [7] |

| Compound 8a | Mycobacterium tuberculosis H37Rv | 1.6 | - | [7] |

| Compound 4f | Rhizoctonia solani | - | 12.68 | [18] |

| Compound 4f | Fusarium graminearum | - | 29.97 | [18] |

| Compound 4f | Exserohilum turcicum | - | 29.14 | [18] |

| Compound 4f | Colletotrichum capsica | - | 8.81 | [18] |

| Compound 4q | Rhizoctonia solani | - | 38.88 | [18] |

| Compound 4q | Colletotrichum capsica | - | 41.67 | [18] |

| Compound F15 | Sclerotinia sclerotiorum | - | 2.9 | [19] |

| Compound F11 | Meloidogyne incognita (Nematicidal) | 93.2% mortality at 200 µg/mL | - | [19] |

Experimental Protocol: Mycelial Growth Inhibition Assay

This in vitro assay is commonly used to evaluate the antifungal activity of chemical compounds.[18]

Principle: The assay measures the ability of a compound to inhibit the vegetative growth (mycelium) of a fungus on a solid growth medium.

Procedure:

-

Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.[20]

-

Compound Incorporation: The 1,2,4-oxadiazole derivative, dissolved in a suitable solvent, is added to the molten agar at various concentrations. A control plate contains only the solvent.

-

Inoculation: A small plug of mycelium from an actively growing fungal culture is placed in the center of each agar plate.[20]

-

Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days.[21]

-

Measurement: The radial growth of the fungal colony is measured in both the treated and control plates.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula: [(C-T)/C] x 100, where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate. The EC50 value, the concentration that causes 50% inhibition of growth, can then be determined.

Antiviral Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as antiviral agents against a range of viruses, including Zika virus (ZIKV), dengue virus, and SARS-CoV-2.[11][22]

Quantitative Data for Antiviral Activity

| Compound/Derivative | Virus | EC50 (µM) | IC50 (µM) | Reference |

| Compound 5d | Zika Virus (ZIKV) | Potent activity | - | [22] |

| Compound 13f | SARS-CoV-2 | 5.4 | 1.8 (PLpro) | [11] |

| Compound 26r | SARS-CoV-2 | 4.3 | 1.0 (PLpro) | [11] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the infectivity of a virus and the efficacy of antiviral compounds.[3]

Principle: The assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed by a virus in a cell monolayer.

Procedure:

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is grown in multi-well plates.[3]

-

Virus and Compound Incubation: The cells are infected with a known amount of virus in the presence of serial dilutions of the 1,2,4-oxadiazole derivative.[3]

-

Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[3]

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Staining and Counting: The cell monolayer is stained (e.g., with crystal violet), and the plaques are counted.[3]

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration that reduces the number of plaques by 50%, is then determined.

Neuroprotective Activity

Certain 1,2,4-oxadiazole derivatives have demonstrated neuroprotective effects, particularly against ischemic stroke.[17] A key mechanism of this protection involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[17]

Experimental Protocol: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This is a widely used animal model to mimic ischemic stroke.

Procedure:

-

Animal Preparation: An animal (typically a rat or mouse) is anesthetized.

-

Artery Occlusion: The middle cerebral artery is temporarily occluded, usually with an intraluminal filament, to induce focal cerebral ischemia.

-

Compound Administration: The 1,2,4-oxadiazole derivative is administered before, during, or after the ischemic event.

-

Reperfusion: After a specific period of occlusion, the filament is withdrawn to allow for reperfusion of the blood flow.

-

Neurological Assessment: The animal's neurological function is assessed at various time points after the procedure.

-

Infarct Volume Measurement: The animal is euthanized, and the brain is sectioned and stained (e.g., with TTC staining) to measure the volume of the infarct (dead tissue).

-

Data Analysis: The infarct volume and neurological scores of the treated animals are compared to those of the vehicle-treated control group.

Signaling Pathway: Nrf2 in Neuroprotection

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[4][18] In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[18] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[4] The protein products of these genes, such as heme oxygenase-1 (HO-1), play a crucial role in protecting cells from oxidative damage.[17]

Activation of the Nrf2 antioxidant response pathway.

Antiparasitic Activity

1,2,4-oxadiazole derivatives have also been investigated for their activity against various parasites.

Quantitative Data for Antiparasitic Activity

| Compound/Derivative | Parasite | Efficacy | Reference |

| Isothiocyanatophenyl-1,2,4-oxadiazoles 69 and 70a-c | Hymenolepis nana (in mice) | 100% efficacy at 100 mg/kg single dose | [9] |

| Isothiocyanatophenyl-1,2,4-oxadiazoles 69 and 70a | Nippostrongylus dubius (in mice) | 100% and 90% efficacy, respectively, at 100 mg/kg single dose | [9] |

Conclusion

The 1,2,4-oxadiazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, neuroprotective, and antiparasitic effects, underscore the versatility of this heterocyclic core. The data and protocols presented in this guide aim to provide a solid foundation for researchers to further explore the potential of 1,2,4-oxadiazole derivatives in addressing a wide range of diseases. Future research focusing on structure-activity relationship (SAR) studies, mechanism of action elucidation, and optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinically effective drugs.

References

- 1. researchhub.com [researchhub.com]

- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. benchchem.com [benchchem.com]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NF-κB - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 20. Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ibtbioservices.com [ibtbioservices.com]

The Versatile Building Block: A Technical Guide to 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document details its synthesis, chemical properties, and significant applications in the development of novel therapeutic agents and other specialized chemicals.

Core Compound Properties

This compound is a five-membered heterocyclic compound distinguished by the presence of a reactive chloromethyl group. This functional group makes it a valuable synthon for introducing the 5-methyl-1,2,4-oxadiazole moiety into a wide range of molecular scaffolds.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 132.55 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 1192-80-9 | --INVALID-LINK-- |

| Appearance | Colorless to yellow liquid | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry. While a specific detailed protocol for this compound is not extensively documented in publicly available literature, a general and reliable method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is formed from the reaction of an amidoxime with an acyl chloride or carboxylic acid.

A plausible synthetic route for this compound is outlined below. This proposed pathway is based on established synthetic methodologies for analogous 1,2,4-oxadiazole derivatives.

dot

Proposed Experimental Protocol

This protocol is a generalized procedure based on common methods for synthesizing 1,2,4-oxadiazoles and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Chloroacetamide Oxime

-

To a solution of chloroacetonitrile in a suitable solvent (e.g., ethanol), an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) are added.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The solvent is removed under reduced pressure, and the crude chloroacetamide oxime is purified by recrystallization or column chromatography.

Step 2: Acylation and Cyclization

-

Chloroacetamide oxime is dissolved in a suitable solvent (e.g., pyridine or a mixture of an inert solvent and a base).

-

Acetic anhydride is added dropwise to the solution at a controlled temperature (e.g., 0 °C).

-

After the addition, the reaction mixture is heated to reflux for several hours to facilitate the cyclization of the O-acyl amidoxime intermediate.

-

The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Chemical Reactivity and Applications

The chloromethyl group at the 3-position of the oxadiazole ring is a key feature that dictates the reactivity of this molecule. It serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it a versatile intermediate in the synthesis of diverse compound libraries for drug discovery and materials science.

dot

Key Reactions and Experimental Protocols

Reaction with Amines:

-

Protocol: this compound (1 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF). A primary or secondary amine (1.1 equivalents) and a base (e.g., pyridine, 3 equivalents) are added. The reaction is stirred at room temperature for 16-24 hours. The solvent is removed under reduced pressure, and the product is purified by column chromatography.[1]

-

Application: This reaction is fundamental for synthesizing a wide array of amine-substituted 1,2,4-oxadiazole derivatives, which are scaffolds for various biologically active molecules.

Reaction with Thiols:

-

Protocol: While a specific protocol for the title compound is not detailed, a general procedure for analogous 3-aryl-5-chloromethyl-1,2,4-oxadiazoles involves reaction with a thiol in the presence of a base. For instance, reaction with ammonium thiocyanate (NH₄SCN) in triethylene glycol at 60 °C yields the corresponding thiocyanate derivative. This can then be further reacted with alcohols to form thioethers.

-

Application: This pathway is utilized to create thioether derivatives, which have shown potential as enzyme inhibitors.

Applications in Drug Discovery and Development

The 1,2,4-oxadiazole moiety is a recognized bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Consequently, this compound serves as a crucial starting material for the synthesis of compounds with a broad spectrum of biological activities.

| Therapeutic Area | Target/Application | Reference |

| Nematicidal | Acetylcholine Receptor Modulator | [2] |

| Alzheimer's Disease | Butyrylcholinesterase (BuChE) Inhibitor | [3][4][5][6] |

| Anti-inflammatory | General anti-inflammatory agents | |

| Anticancer | Various cancer cell lines |

Signaling Pathway: Cholinesterase Inhibition in Alzheimer's Disease

Derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of cholinesterases, particularly butyrylcholinesterase (BuChE), which is a therapeutic target in Alzheimer's disease. The inhibition of BuChE increases the levels of the neurotransmitter acetylcholine in the brain, which can help to improve cognitive function.

dot

Spectroscopic Data

¹H NMR:

-

A singlet corresponding to the methyl protons (CH₃) is expected around δ 2.5 ppm.

-

A singlet for the chloromethyl protons (CH₂Cl) is anticipated in the region of δ 4.5-5.0 ppm.

¹³C NMR:

-

The methyl carbon (CH₃) would likely appear around δ 10-15 ppm.

-

The chloromethyl carbon (CH₂Cl) is expected in the range of δ 35-45 ppm.

-

The two carbons of the oxadiazole ring would have characteristic shifts in the aromatic region, typically between δ 160-180 ppm.

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak (M⁺) at m/z 132 and an M+2 peak at m/z 134 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom.

Infrared (IR) Spectroscopy:

-

Characteristic peaks for C-H stretching of the methyl and methylene groups would be observed around 2900-3000 cm⁻¹.

-

A C=N stretching vibration from the oxadiazole ring is expected around 1600-1650 cm⁻¹.

-

A C-O-C stretching band from the ring would likely appear in the 1000-1300 cm⁻¹ region.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion